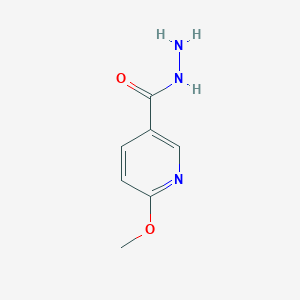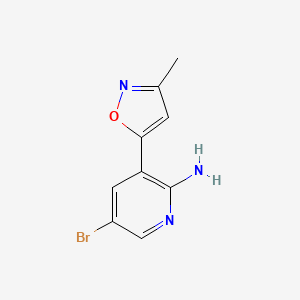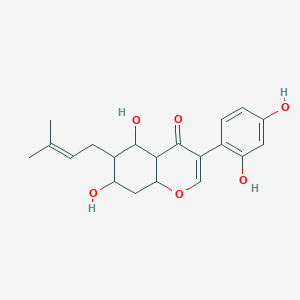
4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI); 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteone is a natural isoflavone compound with the chemical formula C20H18O6 and a molecular weight of 354.35 g/mol . It is found in plants such as the Lupine (Sophora flavescens) and is known for its pale yellow crystalline appearance and bitter taste . Luteone is slightly soluble in water but soluble in ethanol and ether . It exhibits a variety of pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, anti-tumor, and antiviral effects .
Vorbereitungsmethoden
Luteone can be prepared through various extraction methods from plant sources like Lupine roots. Common extraction methods include alcohol extraction, water extraction, and ultrasonic-assisted extraction . In synthetic chemistry, luteone can be synthesized through the palladium-catalyzed coupling reaction of 6-iodoisoflavone with 2-methyl-3-butyn-2-ol, followed by hydrogenation and dehydration steps .
Analyse Chemischer Reaktionen
Luteone undergoes several types of chemical reactions, including:
Oxidation: Luteone can be oxidized to form various oxidized derivatives.
Reduction: Hydrogenation of luteone leads to the formation of luteone hydrate.
Substitution: Prenylation at the 6-position of the isoflavone skeleton is a common substitution reaction.
Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for hydrogenation . Major products formed from these reactions include prenylated and hydroxylated derivatives of luteone .
Wissenschaftliche Forschungsanwendungen
Luteone has a wide range of scientific research applications:
Wirkmechanismus
Luteone exerts its effects through multiple mechanisms:
Antioxidant Activity: Luteone scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways.
Antibacterial and Antifungal Activity: Luteone disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C20H24O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-19,21-24H,5,8H2,1-2H3 |
InChI-Schlüssel |
FBYUFSVLTUZLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


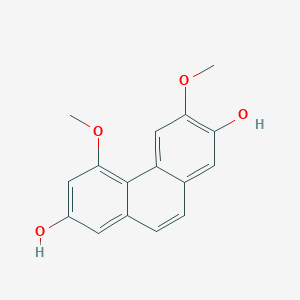
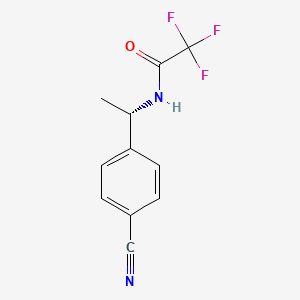
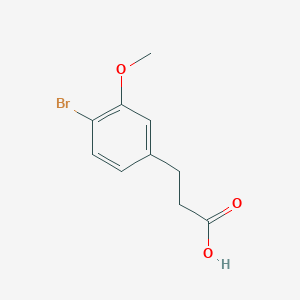
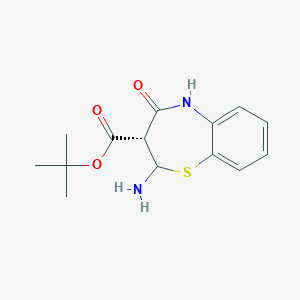
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)

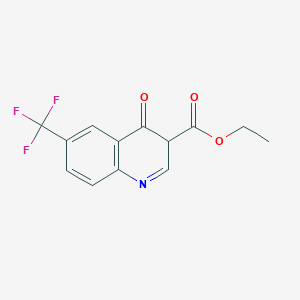
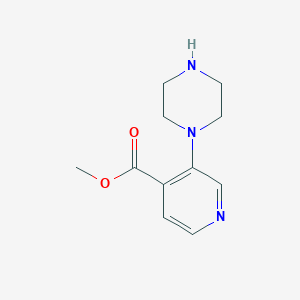
![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)
